5-(Bromomethyl)-1,2,3-trichlorobenzene

Vue d'ensemble

Description

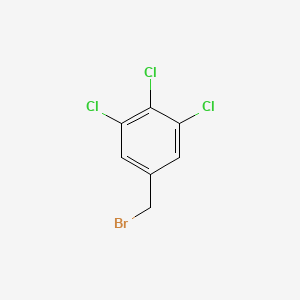

5-(Bromomethyl)-1,2,3-trichlorobenzene is a useful research compound. Its molecular formula is C7H4BrCl3 and its molecular weight is 274.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

5-(Bromomethyl)-1,2,3-trichlorobenzene is a chlorinated aromatic compound that has garnered attention for its biological activity, particularly in the context of environmental chemistry and toxicology. This article delves into its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound has the chemical formula C6H2BrCl3 and is characterized by its bromomethyl and trichlorobenzene groups. The presence of multiple halogen atoms contributes to its potential biological activity and environmental persistence.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Toxicity : Chlorinated compounds are often associated with toxicity due to their ability to disrupt cellular processes. Studies have shown that trichlorobenzenes can induce liver damage and affect metabolic pathways in mammals .

- Biodegradation : Research indicates that certain microorganisms can degrade chlorinated aromatic compounds through dechlorination processes. For instance, the white-rot fungus Trametes versicolor has been shown to dechlorinate 1,2,3-trichlorobenzene effectively .

- Endocrine Disruption : Some studies suggest that chlorinated compounds may act as endocrine disruptors, affecting hormone regulation in various organisms.

Case Study: Liver Toxicity in Rodents

A significant body of research has focused on the hepatotoxic effects of trichlorobenzenes. In a study involving rats exposed to 1,2,4-trichlorobenzene, it was observed that doses as low as 150 mg/kg/day led to liver necrosis and histopathological changes after prolonged exposure .

| Dose (mg/kg/day) | Duration (days) | Observed Effect |

|---|---|---|

| 150 | 90 | Moderate liver histopathology |

| 500 | 10 | Liver necrosis |

| 66.5 | 104 | Renal cell hyperplasia |

This table summarizes the observed effects of various doses on liver health in rodent models.

Environmental Impact

The persistence of this compound in the environment raises concerns about its ecological impact. Its resistance to biodegradation can lead to bioaccumulation in food chains. Research has indicated that while some microbial communities can degrade lower chlorinated compounds effectively, higher chlorinated variants like this compound pose greater challenges for bioremediation efforts .

Biodegradation Studies

A study examining the biodegradation pathways for trichlorobenzenes found that reductive dechlorination can occur under anaerobic conditions. This process generates less chlorinated compounds that are more amenable to subsequent aerobic degradation .

| Compound | Initial Concentration (μM) | Dechlorination Rate (μM/hr) |

|---|---|---|

| 1,2,4-Trichlorobenzene | 32 ± 8.8 | Up to 31.3 |

The above table highlights the biodegradation rates observed under controlled laboratory conditions.

Applications De Recherche Scientifique

Synthesis Processes

The synthesis of 5-(Bromomethyl)-1,2,3-trichlorobenzene has been documented in several patents. The most notable methods include:

- Halogen Dance Reaction : This process involves the base-induced movement of a halogen atom within an aromatic ring. It has been shown to be effective in achieving high yields with minimal byproducts when using strong bases like potassium tert-butoxide in solvents such as tetrahydrofuran or 2-methyl-tetrahydrofuran at ambient temperatures .

- Intermediate Synthesis : The compound can be synthesized from 1-bromo-2,3,4-trichlorobenzene via a two-step reaction involving bromination followed by isomerization. This method is advantageous as it reduces environmental impact and increases yield efficiency .

Pharmaceutical Applications

This compound serves as an important intermediate in the synthesis of biologically active compounds. Its applications include:

- Antimicrobial Agents : The compound is utilized in the development of various antimicrobial agents due to its ability to modify biological activity through halogenation.

- Anti-cancer Drugs : Research indicates that derivatives of this compound may exhibit anti-cancer properties, making it a subject of interest for further pharmacological studies .

Agrochemical Applications

In the agrochemical sector, this compound plays a critical role as an intermediate in the synthesis of herbicides and pesticides:

- Herbicide Development : The compound's structure allows for modifications that enhance herbicidal activity against specific weed species.

- Pesticide Formulations : It is incorporated into formulations to improve efficacy and reduce environmental toxicity compared to traditional pesticides .

Case Study 1: Synthesis Optimization

A study highlighted the optimization of the synthesis process for this compound using catalytic amounts of potassium tert-butoxide. The research demonstrated an equilibrium ratio favoring the desired product while allowing for the recycling of starting materials. This method achieved approximately 80% yield with reduced byproduct formation .

In another study focusing on the biological activity of derivatives synthesized from this compound, researchers found promising results indicating enhanced activity against various microbial strains. This supports its potential use in developing new antimicrobial agents .

Propriétés

IUPAC Name |

5-(bromomethyl)-1,2,3-trichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrCl3/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDIOTIMDJRLRFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrCl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.